Cefamandole

概要

説明

セファマンドールは、第2世代の広域スペクトルセファロスポリン系抗生物質です。 これは、下気道感染症、尿路感染症、皮膚感染症、骨および関節感染症など、感受性菌株によるさまざまな感染症の治療に使用されます . 臨床的に使用されるセファマンドールの形態は、フォルマートエステルであるセファマンドールナファートであり、これは非経口的に投与されます .

準備方法

合成経路と反応条件

セファマンドールの調製には、いくつかの工程が含まれます。1つの方法は、7-アミノ-3-[(1-メチル-1H-テトラゾール-5-イル)S-メチル]-3-セフェム-4-カルボン酸と重炭酸ナトリウムをアセトン水溶液に懸濁させることから始まります。次に、α-ホルミルマンデル酸塩化物のアセトン溶液を加えて縮合反応を行い、7-D-(2-ホルミルオキシフェニルアセトアミド)-3-[(1-メチル-1H-テトラゾール-5-イル)S-メチル]-3-セフェム-4-カルボン酸を生成します。 この化合物を次にアセトンに溶解し、有機酸ナトリウムのアセトン溶液で塩化反応を行うことで、セファマンドールナファートを調製します .

工業的製造方法

セファマンドールの工業的製造には、同様の工程が用いられますが、より大規模に行われます。このプロセスは、高い収率、高純度、高い反応選択性を実現するように設計されています。 この方法は、特別な設備を必要としないため、工業化された生産に適しています .

化学反応の分析

反応の種類

セファマンドールは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴います。

還元: この反応は、水素の付加または酸素の除去を伴います。

置換: この反応は、1つの原子または原子団を別の原子または原子団に置き換えることを伴います。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒が含まれます。 これらの反応の条件は、目的の結果によって異なりますが、通常、制御された温度とpHレベルを伴います .

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 例えば、酸化反応では、セファマンドールの酸化誘導体が生成される可能性があり、一方、還元反応では、還元誘導体が生成される可能性があります .

科学研究への応用

セファマンドールは、以下のを含むいくつかの科学研究への応用があります。

化学: セファロスポリン系抗生物質の合成と反応を研究するためのモデル化合物として使用されます。

生物学: 抗生物質が細菌細胞壁に与える影響と、細菌耐性のメカニズムを研究するために使用されます。

医学: さまざまな細菌感染症の治療と、セファロスポリン系抗生物質の薬物動態と薬力学を研究するために使用されます。

科学的研究の応用

Clinical Applications

Cefamandole is primarily indicated for the treatment of serious infections caused by susceptible strains of various microorganisms. Its applications include:

- Lower Respiratory Infections : this compound is effective against pneumonia caused by organisms such as Streptococcus pneumoniae, Haemophilus influenzae, and Klebsiella spp. .

- Urinary Tract Infections : It is used to treat infections caused by Escherichia coli, Proteus spp., and Enterobacter spp., among others .

- Peritonitis and Septicemia : The drug has been employed in treating peritonitis due to E. coli and septicemia, demonstrating efficacy in severe cases .

- Surgical Prophylaxis : this compound is administered preoperatively to reduce the risk of postoperative infections in high-risk surgical procedures .

Efficacy Against Resistant Strains

This compound has shown considerable effectiveness against both methicillin-susceptible and methicillin-resistant strains of Staphylococcus aureus. A study involving 92 patients with documented staphylococcal infections reported a response rate of 73.9% for methicillin-susceptible strains and 75% for methicillin-resistant strains . This highlights this compound's potential role in treating infections where traditional antibiotics may fail.

Pharmacokinetics and Dosage

This compound exhibits a favorable pharmacokinetic profile, with approximately 65% to 85% of the drug excreted in an active form in urine, making it particularly effective for urinary tract infections . The recommended intravenous dosage ranges from 3 g to 12 g daily, depending on the severity of the infection .

Case Study: Staphylococcal Infections

In a clinical comparative study, this compound was administered to patients with staphylococcal infections. Among those treated, significant clinical responses were noted, particularly in skin-soft tissue infections and urinary tract infections, demonstrating its effectiveness even in cases complicated by renal dysfunction .

Research on Biofilm Formation

This compound nafate has been investigated for its ability to inhibit biofilm formation by pathogenic bacteria on medical devices. This property is crucial as biofilms are often implicated in chronic infections and device-related complications .

Summary of Findings

| Application Area | Pathogens Treated | Efficacy Rate (%) |

|---|---|---|

| Lower Respiratory Infections | S. pneumoniae, H. influenzae | High |

| Urinary Tract Infections | E. coli, Proteus spp., Enterobacter spp. | High |

| Staphylococcal Infections | Methicillin-susceptible & resistant strains | 73.9 - 75 |

| Surgical Prophylaxis | Various pathogens in contaminated surgeries | Effective |

作用機序

セファマンドールは、細菌細胞壁内にある特定のペニシリン結合タンパク質に結合することで効果を発揮します。 この結合は、細菌細胞壁合成の第3段階であり最後の段階を阻害し、セファマンドールの殺菌作用につながります . 細胞壁合成の阻害は、細菌が構造的完全性を維持することを妨げ、最終的に細胞溶解と死をもたらします .

類似の化合物との比較

セファマンドールは、セファロチン、セファロリジン、セファゾリンなどの他のセファロスポリン系抗生物質と類似しています。 セファマンドールは、グラム陰性菌に対する効力と、伝統的にセファロスポリンに耐性があるエンテロバクター属およびインドール陽性プロテウス属の菌株を阻害する能力が特徴です . セファマンドールの薬物動態は、セファロチンやセフォキシチンと比較して類似していますが、セファゾリンやセフロキシムよりも血清半減期が短くなっています .

類似の化合物のリスト

- セファロチン

- セファロリジン

- セファゾリン

- セフォキシチン

- セフロキシム

類似化合物との比較

Cefamandole is similar to other cephalosporin antibiotics, such as cephalothin, cephaloridine, and cefazolin. this compound is unique in its potency against gram-negative bacteria and its ability to inhibit Enterobacter and strains of indole-positive Proteus, which are traditionally resistant to cephalosporins . The pharmacokinetic properties of this compound are also comparable to those of cephalothin and cefoxitin but with a shorter serum half-life than cefazolin and cefuroxime .

List of Similar Compounds

- Cephalothin

- Cephaloridine

- Cefazolin

- Cefoxitin

- Cefuroxime

生物活性

Cefamandole is a second-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against various Gram-negative and some Gram-positive bacteria, making it a valuable agent in treating infections. This article provides a detailed overview of the biological activity of this compound, including its efficacy against different pathogens, pharmacokinetics, case studies, and comparative analyses with other antibiotics.

Antibacterial Spectrum

This compound exhibits potent activity against a range of bacteria. Key findings from studies include:

- Most Active Against : this compound shows high effectiveness against isolates of Citrobacter, Enterobacter, and Shigella. Its activity against Staphylococcus aureus, Bacteroides fragilis, and certain members of the Enterobacteriaceae is comparable to other cephalosporins and penicillins tested, such as ampicillin and carbenicillin .

- Beta-Lactamase Stability : this compound maintains stability against beta-lactamases produced by some Enterobacter species, which contributes to its effectiveness in clinical settings .

Comparative Efficacy

In a comparative study involving 445 clinical isolates, this compound demonstrated superior antibacterial activity compared to other antibiotics. The following table summarizes the minimum inhibitory concentrations (MICs) for this compound versus other antibiotics:

| Antibiotic | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | < 8 | Citrobacter, Enterobacter |

| Cefazolin | < 16 | Staphylococcus aureus |

| Ampicillin | < 32 | Escherichia coli |

| Carbenicillin | < 64 | Bacteroides fragilis |

Synergistic Effects

Research has indicated that this compound can exhibit synergistic effects when combined with aminoglycosides like gentamicin or amikacin. In studies employing killing-curve techniques and isobolograms, 12% to 46% of isolates showed enhanced inhibition when this compound was used in combination with these agents, while no antagonism was observed .

Treatment of Bone and Joint Infections

A clinical evaluation involving 30 patients with serious bone and joint infections revealed that this compound was effective in treating infections caused by various pathogens, including Staphylococcus aureus. The antibiotic was administered in doses ranging from 2 to 12 g daily over periods from five to 44 days. A satisfactory response was noted in 26 out of 30 patients, highlighting its efficacy in this challenging clinical scenario .

Postoperative Infection Prevention

In a randomized controlled trial involving 1641 surgical patients, this compound was compared with cefazolin and cefuroxime for preventing postoperative infections. The infection rates were similar across all groups (approximately 8.4% for this compound), indicating that while this compound is effective, it does not significantly outperform other prophylactic antibiotics in this context .

Pharmacokinetics

This compound's pharmacokinetic profile shows that it achieves high serum concentrations following parenteral administration. Approximately 65% to 85% of the drug is excreted in an active form through urine, which underscores its effectiveness in treating urinary tract infections as well as systemic infections .

特性

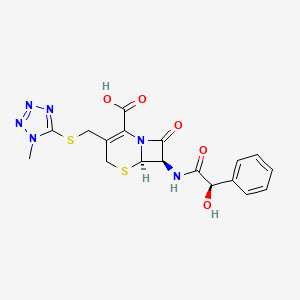

IUPAC Name |

(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O5S2/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29)/t11-,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVCFLKTBJRLHI-AXAPSJFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)O)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022750 | |

| Record name | Cefamandole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefamandole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015421 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.81e-01 g/L | |

| Record name | Cefamandole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015421 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Like all beta-lactam antibiotics, cefamandole binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that cefamandole interferes with an autolysin inhibitor. | |

| Record name | Cefamandole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01326 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

34444-01-4, 30034-03-8 | |

| Record name | Cefamandole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34444-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefamandole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034444014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefamandole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01326 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefamandole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefamandole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium [6R-[6α,7β(R*)]]-7-[(hydroxyphenylacetyl)amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFAMANDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CKP8C2LLI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefamandole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015421 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

182-184 | |

| Record name | Cefamandole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01326 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Cefamandole exert its antibacterial effect?

A1: this compound, like other beta-lactam antibiotics, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). [] This binding disrupts the cross-linking of peptidoglycans, leading to bacterial cell lysis and death.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound nafate (the pro-drug form) is C18H18N6O8S2. Its molecular weight is 514.5 g/mol. This compound, the active form, has a molecular formula of C16H16N6O5S2 and a molecular weight of 424.46 g/mol.

Q3: Is there spectroscopic data available for this compound?

A3: Yes, researchers have used techniques like UV spectrophotometry [], high-pressure liquid chromatography (HPLC) [], and mass spectrometry (MS) [] to characterize this compound and its impurities. []

Q4: How stable are reconstituted this compound nafate solutions?

A4: Studies using HPLC demonstrate that 2% solutions of this compound nafate in 0.9% sodium chloride injection and 5% dextrose injection remain stable for approximately five days at 24°C and 44 days at 5°C. []

Q5: Does this compound possess any catalytic properties?

A6: this compound itself does not exhibit catalytic properties. Its primary mechanism of action relies on binding to and inhibiting PBPs, rather than catalyzing a chemical reaction. []

Q6: Have computational methods been used to study this compound?

A6: While the provided abstracts do not detail specific computational studies on this compound, such methods could be employed to investigate its interactions with PBPs, predict potential metabolic pathways, or design novel derivatives with improved properties.

Q7: What are the challenges in formulating stable this compound nafate preparations?

A9: Hydrolysis of this compound nafate to this compound and formate is a primary concern in formulation. [] Factors like pH, temperature, and the presence of excipients can influence the rate of hydrolysis and impact the stability of the final product.

Q8: How is this compound absorbed and distributed in the body?

A10: this compound exhibits good tissue penetration, including into bone, [] heart tissue, [] and pericardial fluid. [] Following intramuscular administration, it is rapidly absorbed and achieves peak serum concentrations within 1 hour. []

Q9: How is this compound metabolized and eliminated?

A11: this compound is primarily eliminated unchanged in the urine. [] Studies in dialysis patients indicate that renal clearance is a significant route of elimination. []

Q10: Does renal impairment affect this compound pharmacokinetics?

A12: Yes, impaired renal function prolongs the elimination half-life of this compound. [] Dosage adjustments may be required in patients with renal insufficiency to avoid drug accumulation.

Q11: What is the efficacy of this compound against Haemophilus influenzae infections?

A13: While this compound demonstrates in vitro activity against H. influenzae, including ampicillin-resistant strains, [] clinical studies suggest it may not be a reliable treatment option for meningitis caused by this bacterium. []

Q12: Has this compound been evaluated in animal models of infection?

A14: Yes, this compound has been studied in various animal models, including experimental endocarditis caused by enterococcus [] and MRSA. [] These studies provide insights into its efficacy, optimal dosing strategies, and potential limitations.

Q13: What are the known mechanisms of resistance to this compound?

A15: A major mechanism of resistance is the production of beta-lactamases by bacteria, particularly inducible beta-lactamases. [] These enzymes can hydrolyze this compound, rendering it ineffective. [, ] Another mechanism involves alterations in PBPs, reducing the binding affinity of this compound. []

Q14: Is there cross-resistance between this compound and other antibiotics?

A16: Cross-resistance can occur between this compound and other beta-lactam antibiotics, especially those susceptible to hydrolysis by similar beta-lactamases. [] Notably, bacteria resistant to cephalothin may exhibit inducible resistance to this compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。